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Compound of Interest

Compound Name: Euphorbia factor L7b

Cat. No.: B10831879

Introduction

Euphorbia factor L7b is a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris.
Lathyrane diterpenoids are a class of natural products known for their complex molecular
architecture and diverse biological activities, including the potential to reverse multidrug
resistance in cancer cells. The precise structural characterization of these molecules is crucial
for understanding their structure-activity relationships and for their potential development as
therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool
for the unambiguous structure elucidation of such complex natural products. This document
provides a detailed overview of the application of various NMR techniques for the structural
determination of Euphorbia factor L7b.

Molecular Structure of Euphorbia Factor L7b

The structure of Euphorbia factor L7b, as determined by extensive NMR analysis and X-ray
diffraction, is characterized by a highly substituted tricyclic lathyrane skeleton. The systematic
application of one-dimensional (*H and 13C) and two-dimensional (COSY, HSQC, HMBC, and
NOESY) NMR experiments allows for the complete assignment of all proton and carbon signals
and the elucidation of the molecule's constitution and relative stereochemistry.

Quantitative NMR Data Summary

The complete 1H and 3C NMR spectral data for Euphorbia factor L7b are summarized in the
tables below. Chemical shifts (d) are reported in parts per million (ppm) and coupling constants
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(J) are in Hertz (Hz).

Table 1: *H NMR Data of Euphorbia factor L7b (CDClIs)
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Position o (ppm) Multiplicity J (Hz)
1 2.89 m

2 2.23 m

3 5.57 d 9.6
4 2.58 m

5 5.39 d 9.2
7 5.70 d 5.2
8 2.35 m

9 1.85 m

11 1.75 m

12 5.30 d 9.6
14 2.15 m

15 4.95 d 3.2
16 1.05 d 6.8
17a 4.25 d 12.0
1783 4.15 d 12.0
18 1.15 S

19 1.12 S

20 1.78 S

OAc-5 2.05 S

OAc-7 2.08 S

OAc-15 1.98 S

OCOPh-3 8.05 d 7.2
7.55 t 7.2
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7.45 t 7.2

Table 2: 13C NMR Data of Euphorbia factor L7b (CDCls)

Position o (ppm) Position o (ppm)

1 45.1 15 78.5

2 38.2 16 16.5

3 77.3 17 64.1

4 48.9 18 29.1

5 74.5 19 17.2

6 141.2 20 15.8

7 76.1 OAc-5 1705, 21.2
8 354 OAc-7 170.1, 21.4
9 33.8 OAc-15 169.8, 21.0

165.8, 133.1, 130.2,

10 25.4 OCOPh-3
129.8 (x2), 128.5 (x2)
11 30.1
12 128.9
13 138.5
14 36.7

Experimental Protocols
Sample Preparation

A sample of pure Euphorbia factor L7b (1-5 mg) is dissolved in approximately 0.5 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution is then transferred to a 5 mm NMR tube for analysis.
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NMR Data Acquisition

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher)
equipped with a cryoprobe for enhanced sensitivity.

e 1H NMR: A standard single-pulse experiment is performed. Key parameters include a
spectral width of 12-15 ppm, a 30-45° pulse angle, an acquisition time of 2-3 seconds, and a
relaxation delay of 1-2 seconds.

e 13C NMR: A proton-decoupled 3C NMR spectrum is acquired using a standard pulse
program. Key parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2
seconds, and a relaxation delay of 2-5 seconds.

e COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin
coupling networks. A gradient-selected COSY (gCOSY) sequence is typically used.

e HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton
signals with their directly attached carbon atoms. A gradient-selected HSQC with adiabatic
pulses for uniform excitation is recommended.

o HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3
bond) correlations between protons and carbons, which is critical for connecting different
spin systems and establishing the carbon skeleton. A gradient-selected HMBC is used, with
the long-range coupling delay optimized for J-couplings of 8-10 Hz.

o NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space
correlations between protons that are in close proximity, providing crucial information about
the relative stereochemistry of the molecule. A phase-sensitive gradient-selected NOESY
experiment with a mixing time of 300-800 ms is employed.

Visualizations
Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of a natural
product like Euphorbia factor L7b using NMR spectroscopy.
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Factor L7b using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831879#nmr-spectroscopy-of-euphorbia-factor-
I7b-for-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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